molecular formula C21H17IN2O3 B15019840 benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate

benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B15019840
M. Wt: 472.3 g/mol
InChI Key: QGEGKWKJUACDAZ-UHFFFAOYSA-N
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Description

Benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the class of pyran derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a cyano group, an iodophenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method is the one-pot, four-component reaction, which includes the use of aldehydes, malononitrile, and other reagents in the presence of a catalyst. The reaction is often carried out in water or other green solvents to minimize environmental impact .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biomolecules, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the iodophenyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C21H17IN2O3

Molecular Weight

472.3 g/mol

IUPAC Name

benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H17IN2O3/c1-13-18(21(25)26-12-14-7-3-2-4-8-14)19(16(11-23)20(24)27-13)15-9-5-6-10-17(15)22/h2-10,19H,12,24H2,1H3

InChI Key

QGEGKWKJUACDAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2I)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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